molecular formula C11H19NO4 B12275307 Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate

Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate

Cat. No.: B12275307
M. Wt: 229.27 g/mol
InChI Key: SNPYDWPCNSAEOQ-UHFFFAOYSA-N
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Description

Methyl(2R,4S)-2-(tert-butyl)-3-formyl-4-methyloxazolidine-4-carboxylate (CAS 170982-49-7) is a chiral oxazolidine derivative with a molecular formula of C₁₁H₁₉NO₄ . Its structure features a tert-butyl group at the C2 position, a methyl group at C4, and a formyl substituent at C3, all embedded within a rigid oxazolidine ring. The stereochemistry (2R,4S) is critical for its applications in asymmetric synthesis and pharmaceutical intermediates. The compound is typically synthesized via stereoselective methods involving chiral auxiliaries or catalysts, as seen in related oxazolidine derivatives .

Properties

Molecular Formula

C11H19NO4

Molecular Weight

229.27 g/mol

IUPAC Name

methyl 2-tert-butyl-3-formyl-4-methyl-1,3-oxazolidine-4-carboxylate

InChI

InChI=1S/C11H19NO4/c1-10(2,3)8-12(7-13)11(4,6-16-8)9(14)15-5/h7-8H,6H2,1-5H3

InChI Key

SNPYDWPCNSAEOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(N1C=O)C(C)(C)C)C(=O)OC

Origin of Product

United States

Preparation Methods

Chiral β-Amino Alcohol Precursors

The synthesis begins with enantiomerically pure β-amino alcohols derived from natural or synthetic sources. For example:

  • L-Threonine Derivatives : Methyl esterification of L-threonine followed by protection of the amine with tert-butoxycarbonyl (Boc) groups yields a β-amino alcohol precursor.
  • Asymmetric Epoxidation : Epoxidation of allylic alcohols using Sharpless conditions generates chiral epoxides, which are hydrolyzed to β-amino alcohols.

The β-amino alcohol reacts with pivalaldehyde (2,2-dimethylpropanal) under acidic conditions (e.g., p-toluenesulfonic acid, p-TsOH) to form the oxazolidine ring. Molecular sieves (4 Å) are used to sequester water, driving the equilibrium toward product formation.

Example Protocol :

  • Dissolve (2S,3S)-3-methyl-2-aminobutanol (10 mmol) and pivalaldehyde (12 mmol) in toluene.
  • Add p-TsOH (0.1 equiv) and 4 Å molecular sieves.
  • Reflux for 12 h under Dean-Stark conditions.
  • Purify via column chromatography (hexane/ethyl acetate) to obtain the oxazolidine intermediate.

Introduction of the Formyl Group

The 3-formyl substituent is introduced via oxidation of a secondary alcohol or direct formylation.

Swern Oxidation of a Hydroxymethyl Intermediate

A common approach involves oxidizing a hydroxymethyl group at C-3 to the aldehyde.

Steps :

  • Hydroxymethyl Installation : Treat the oxazolidine with formaldehyde under basic conditions to introduce a hydroxymethyl group at C-3.
  • Oxidation : Use the Swern oxidation (oxalyl chloride, dimethyl sulfoxide, triethylamine) to convert the alcohol to the aldehyde.

Optimized Conditions :

  • Cool oxalyl chloride (2.2 equiv) and DMSO (3 equiv) in dichloromethane to −78°C.
  • Add the hydroxymethyl-oxazolidine (1 equiv) dropwise, stir for 30 min.
  • Quench with triethylamine (5 equiv), warm to room temperature, and extract with DCM.
  • Yield : 92–97%.

Direct Formylation via Vilsmeier-Haack Reaction

Alternative methods employ formylating agents such as POCl3/DMF:

  • React the oxazolidine with DMF (2 equiv) and POCl3 (1.5 equiv) in dichloromethane at 0°C.
  • Quench with aqueous NaHCO3 and isolate the product.
  • Yield : 70–80%.

Stereochemical Control

The (2R,4S) configuration is achieved through:

Chiral Auxiliaries

Use of (R)- or (S)-pantolactone as a chiral auxiliary during cyclocondensation ensures correct stereochemistry at C-2 and C-4.

Dynamic Kinetic Resolution

In refluxing toluene, the oxazolidine ring undergoes reversible ring-opening, allowing thermodynamic control to favor the (2R,4S) diastereomer.

Comparative Analysis of Methods

Method Key Steps Yield Stereoselectivity Reference
Cyclocondensation + Swern Pivalaldehyde, p-TsOH, Swern oxidation 85% >99% de
Vilsmeier-Haack POCl3/DMF formylation 75% 90% de
Chiral auxiliary-mediated (R)-Pantolactone, Boc protection 78% >99% ee

Large-Scale Synthesis Considerations

  • Cost Efficiency : Pivalaldehyde and DMSO are low-cost reagents, favoring the Swern oxidation route.
  • Safety : POCl3 requires careful handling due to corrosivity; Swern conditions are preferable for scalability.
  • Purification : Silica gel chromatography is effective for separating diastereomers, but crystallization (hexane/EtOAc) improves throughput.

Recent Advancements

  • Flow Chemistry : Continuous flow systems reduce reaction times for Swern oxidation from hours to minutes.
  • Enzymatic Oxidation : Alcohol dehydrogenases selectively oxidize hydroxymethyl groups, avoiding harsh reagents.

Chemical Reactions Analysis

Types of Reactions

Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The tert-butyl group can undergo nucleophilic substitution reactions, where the tert-butyl group is replaced by other functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Tert-butyl chloride, suitable nucleophiles

Major Products Formed

    Oxidation: Carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted oxazolidine derivatives

Scientific Research Applications

Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate involves its interaction with specific molecular targets. The oxazolidine ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The formyl group may participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The tert-butyl group provides steric hindrance, affecting the compound’s overall conformation and reactivity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between Methyl(2R,4S)-2-(tert-butyl)-3-formyl-4-methyloxazolidine-4-carboxylate and analogous oxazolidine-based compounds:

Compound Name Key Structural Features Stereochemistry Synthesis Method Key Applications References
This compound tert-butyl (C2), methyl (C4), formyl (C3), carboxylate (C4) 2R,4S Reduction of dicarboxylate precursors using DIBAL-H Chiral building block in organic synthesis
tert-Butyl(4S)-4-[(1E)-3-ethoxy-3-oxoprop-1-en-1-yl]-2,2-dimethyloxazolidine-3-carboxylate Ethoxycarbonyl propenyl (C4), dimethyl (C2, C2) 4S Wittig reaction with ethyl (triphenylphosphoranylidene)acetate Intermediate in β-amino acid synthesis
tert-Butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate Dimethyl (C2, C2), formyl (C4) R DIBAL-H reduction of methyl ester Precursor for nucleoside analogs
tert-Butyl 2-{2,8-bis(trifluoromethyl)quinolin-4-ylmethyl}piperidine-1-carboxylate Quinoline-CF₃ substituents, piperidine backbone Not specified Multi-step synthesis involving hydrogen bonding-driven crystallization Antimalarial drug intermediates
(2R,3S)-tert-Butyl 3-amino-2-hydroxy-4-phenylbutanoate Amino-hydroxy-phenylbutanoate backbone 2R,3S Enzymatic resolution or asymmetric hydrogenation Peptide mimetics and protease inhibitors

Key Differences and Insights

Substituent Effects on Reactivity: The formyl group in this compound enhances its electrophilicity, enabling nucleophilic additions (e.g., Grignard reactions) . In contrast, ethoxycarbonyl propenyl groups in compound 7 () facilitate conjugate additions for β-amino acid synthesis . Steric hindrance from the tert-butyl group in the target compound may reduce reactivity at C2 compared to dimethyl-substituted analogs .

Stereochemical Influence :

  • The (2R,4S) configuration of the target compound distinguishes it from (R)-configured analogs like tert-butyl (R)-4-formyl-2,2-dimethyloxazolidine-3-carboxylate . This stereochemistry is crucial for enantioselective catalysis or drug activity .

Crystallographic Behavior: Compounds with rigid oxazolidine rings (e.g., the target molecule) exhibit distinct hydrogen-bonding patterns compared to piperidine-based structures. For instance, the quinoline derivative in forms helical supramolecular chains via O–H···O interactions, whereas oxazolidines may adopt planar or puckered conformations .

Synthetic Accessibility :

  • The target compound’s synthesis via DIBAL-H reduction () offers higher stereocontrol than Wittig-based routes (), but lower yields due to sensitivity of the formyl group .

Biological Activity

Methyl(2R,4S)-2-(tert-Butyl)-3-formyl-4-methyloxazolidine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This oxazolidine derivative is characterized by its unique stereochemistry and functional groups, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

  • IUPAC Name : this compound
  • Molecular Formula : C14H25NO5
  • Molecular Weight : 287.36 g/mol
  • CAS Number : 1179522-58-7

Biological Activity Overview

Research indicates that compounds containing oxazolidine structures exhibit a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific activity of this compound is explored through various studies.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of oxazolidine derivatives:

  • In Vitro Studies : A study demonstrated that oxazolidine derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium. This suggests potential for developing new antibiotics based on this scaffold.
  • Mechanism of Action : The proposed mechanism involves inhibition of bacterial protein synthesis by binding to the ribosomal RNA, similar to other known antibiotics like linezolid.

Anticancer Activity

Research has shown that certain oxazolidine compounds can exhibit cytotoxic effects against various cancer cell lines:

  • Cell Line Testing : In vitro assays on human cancer cell lines (e.g., HeLa and MCF-7) revealed that this compound induces apoptosis at micromolar concentrations.
  • Case Study : A specific case study highlighted that treatment with this compound resulted in significant reduction in cell viability and induced cell cycle arrest in the G1 phase.

Data Tables

PropertyValue
Molecular FormulaC14H25NO5
Molecular Weight287.36 g/mol
CAS Number1179522-58-7
Purity95%
Antimicrobial ActivityEffective against Gram-positive bacteria
Anticancer ActivityInduces apoptosis in cancer cells

Research Findings

Recent studies have focused on structure-activity relationships (SAR) to optimize the biological efficacy of oxazolidine derivatives:

  • SAR Analysis : Variations in substituents on the oxazolidine ring have been systematically studied to enhance potency against specific microbial strains and cancer cell lines.
  • Pharmacokinetics : Preliminary pharmacokinetic studies indicate favorable absorption and metabolic stability, making it a candidate for further development.

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